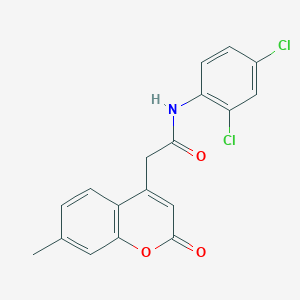
N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide” is a derivative of coumarin . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
This compound can be synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains . A few of them are found to be potent antimicrobial agents .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Novel Compounds : Research has demonstrated the synthesis of novel coumarin derivatives, including compounds similar to N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, highlighting their potential in anticancer activities. These compounds were evaluated against several human cancer cell lines, with some showing better inhibitory activity than 5-fluorouracil, a commonly used anticancer drug (Shi et al., 2020).
- Characterization and Potential Applications : Another study focused on the synthesis and characterization of fac-Re(CO)3L complexes using diethylenetriamine derivative functionalized at the central nitrogen. This research aimed at developing rhenium complexes with favorable bio-distribution properties for potential use in radiopharmaceuticals (Ndinguri et al., 2021).
Biological Activities and Applications
- Antimicrobial Activities : Compounds synthesized from similar structures have been characterized and screened for their in vitro antibacterial activity against various pathogens, showing promising results in combating bacterial infections. This highlights the potential application of N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide and related compounds in the development of new antibacterial agents (Patel et al., 2010).
- Antioxidant Activity : The antioxidant activity of synthesized coumarin derivatives has been studied, showing that some compounds exhibit significant ability to scavenge free radicals. This suggests that N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide could have potential applications in protecting against oxidative stress-related damages (Kadhum et al., 2011).
Chemical Properties and Applications
- Photochemical and Thermochemical Modeling : Studies have explored the photochemical and thermochemical properties of similar compounds, analyzing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The research indicated good light harvesting efficiency and free energy of electron injection, suggesting applications in photovoltaic cells (Mary et al., 2020).
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c1-10-2-4-13-11(8-18(23)24-16(13)6-10)7-17(22)21-15-5-3-12(19)9-14(15)20/h2-6,8-9H,7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRITSHZXWEELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

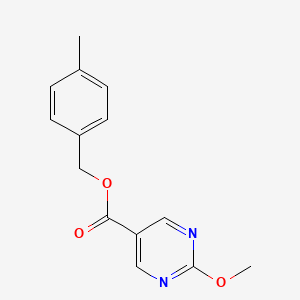
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2673076.png)
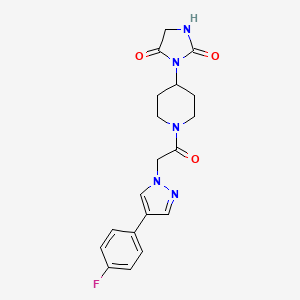
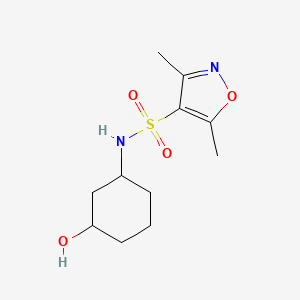
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2673084.png)
![N-(4-acetamidophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673085.png)
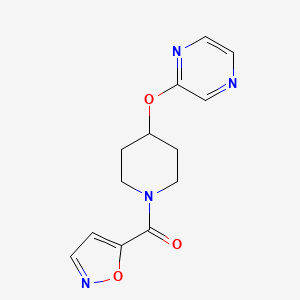
![N'-(4-chlorobenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2673087.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2673090.png)

![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2673096.png)
![4-fluoro-3-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2673097.png)
![N4-(4-chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2673098.png)